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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-2-Phenylpropionitrile: Structure, Properties, and Chiral Applications

Executive Summary In modern drug development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is non-negotiable. As an application scientist specializing in chiral workflows, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is non-negotiable. As an application scientist specializing in chiral workflows, I frequently rely on (S)-2-phenylpropionitrile (IUPAC: (2S)-2-phenylpropanenitrile) as a highly versatile chiral building block.

This compound serves as a critical upstream intermediate in the asymmetric synthesis of (S)-α-arylpropionic acids—a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens" (e.g., (S)-ibuprofen, (S)-naproxen). Because the therapeutic efficacy of these NSAIDs is heavily skewed toward the (S)-enantiomer (which binds up to 28 times more effectively to the cyclooxygenase active site than its (R)-counterpart) [[1.3]], controlling the stereochemistry at the nitrile stage is a highly efficient strategic choice.

This whitepaper dissects the structural identity, physical properties, chiral chromatography resolution, and biocatalytic synthesis workflows for (S)-2-phenylpropionitrile, providing field-proven, self-validating protocols for laboratory application.

Chemical Identity and Structural Elucidation

The molecular architecture of (S)-2-phenylpropionitrile is defined by its rigid phenyl ring and the linear, electron-withdrawing cyano (-C≡N) group, both flanking a chiral alpha-carbon.

  • IUPAC Name: (2S)-2-phenylpropanenitrile

  • CAS Registry Number: 1823-91-2 (Racemic)[1]; 42253-96-3 (Deprecated/Enantiomer-specific)[2]

  • Molecular Formula: C₉H₉N

  • SMILES: CC1=CC=CC=C1 (Specific to the S-enantiomer)[3]

  • InChIKey: NVAOLENBKNECGF-UHFFFAOYSA-N (Racemic baseline)[4]

The steric bulk of the phenyl group combined with the linear geometry of the nitrile creates a distinct spatial footprint. This bimodal conformational distribution is the primary thermodynamic driver that allows for successful recognition by chiral stationary phases (CSPs) and biocatalytic enzymes.

Physical and Chemical Properties

Understanding the macroscopic physical properties of 2-phenylpropionitrile is essential for designing downstream extraction and chromatography workflows. Below is a synthesized data table of its core metrics[1][4][5].

PropertyQuantitative ValueCausality / Workflow Relevance
Molecular Weight 131.17 g/mol Low molecular weight ensures high volatility; easily detectable via GC-MS ( M+ 131.07).
Boiling Point 231–232 °C (at 760 mmHg)High boiling point necessitates vacuum distillation to prevent thermal degradation during purification.
Density 0.987 g/cm³ (at 20 °C)Marginally lighter than water; dictates the organic top-layer phase during aqueous-organic liquid-liquid extractions.
LogP 2.1Highly lipophilic. Drives the requirement for non-polar mobile phases in normal-phase chromatography.
Topological Polar Surface Area (TPSA) 23.8 ŲExtremely low polarity. Limits hydrogen bonding, making hydrophobic interactions the primary mechanism for column retention.
Refractive Index nD20​ 1.5106High refractive index due to the aromatic ring; useful for rapid, non-destructive purity assessments of liquid fractions.

Enantiomeric Resolution via Chiral Chromatography

Separating the (S)- and (R)-enantiomers of 2-phenylpropionitrile requires exploiting their differential binding affinities to a chiral environment. Recent advancements utilizing homochiral metal-organic frameworks (MOFs), such as TAMOF-1, have shown excellent selectivity for this compound[6][7].

The causality behind this separation lies in the heat of adsorption. While both enantiomers possess identical scalar properties, the (S)-enantiomer interacts differently with the tortuous, 3D-connected channels of the chiral stationary phase, leading to a preferential binding mechanism and distinct elution times[7].

Self-Validating HPLC Protocol for Enantiomeric Resolution

To ensure scientific integrity, this protocol incorporates built-in system suitability checks.

  • System Suitability & Baseline Establishment: Inject a 1 mg/mL standard of racemic 2-phenylpropionitrile. Calculate the resolution factor ( Rs​ ). Validation Check: Do not proceed with sample analysis unless Rs​>1.5 (indicating true baseline separation).

  • Mobile Phase Optimization: Because the analyte has a LogP of 2.1 and a low TPSA (23.8 Ų), it is highly lipophilic. Utilize a normal-phase isocratic system of 95% n-hexane and 5% ethanol . The hexane drives the bulk elution, while the 5% ethanol acts as a polar modifier to prevent excessive retention and peak tailing.

  • Sample Preparation: Dissolve the enriched (S)-2-phenylpropionitrile sample strictly in the mobile phase. Causality: Using a stronger solvent for injection will cause solvent-induced peak broadening and destroy the chiral resolution.

  • Elution & Detection: Run at a constant flow rate of 0.5 mL/min. Monitor UV absorbance at 210 nm and 254 nm, exploiting the strong π→π∗ transitions of the phenyl chromophore.

  • Quantification: Calculate the enantiomeric excess ( ee ) by integrating the area under the (S) and (R) peaks.

HPLC_Protocol Equilibration 1. Column Equilibration (Chiral Stationary Phase) MobilePhase 2. Mobile Phase Flow (95% n-Hexane / 5% EtOH) Equilibration->MobilePhase Injection 3. Sample Injection (Analyte in Mobile Phase) MobilePhase->Injection Separation 4. Enantiomeric Separation (Differential Adsorption) Injection->Separation Detection 5. UV Detection (210-254 nm) Separation->Detection Validation 6. System Validation (Calculate Rs > 1.5) Detection->Validation

Fig 1. Self-validating chiral HPLC workflow for enantiomeric resolution.

Biocatalytic Synthesis and Kinetic Resolution

While chemical synthesis via Pd-catalyzed kinetic resolution of benzylic alcohols (followed by cyanation with inversion of configuration) is viable, biocatalytic dynamic kinetic resolution (DKR) offers a greener, highly enantioselective alternative.

We utilize nitrilase enzymes (specifically from Pseudomonas fluorescens EBC191) engineered to exhibit high enantioselectivity toward the (R)-enantiomer[8].

Biocatalytic Workflow & Causality
  • Reaction Matrix Setup: Suspend resting E. coli cells expressing the nitrilase variant in a 50 mM Tris-HCl buffer.

    • Causality: The buffer must be strictly maintained at pH 7.5 . Nitrilase stability drops sharply in acidic environments (half-life decreases significantly below pH 7.0)[9].

  • Kinetic Resolution: Introduce racemic 2-phenylpropionitrile to the bioreactor. The enzyme selectively hydrolyzes the (R)-enantiomer into (R)-2-phenylpropionic acid and its corresponding amide, leaving the target (S)-2-phenylpropionitrile unreacted[8].

  • Self-Validating Isolation: Once the reaction plateaus, adjust the pH to 8.5. The (R)-acid byproduct deprotonates and becomes highly water-soluble. Extract the mixture with ethyl acetate. The unreacted (S)-2-phenylpropionitrile will partition exclusively into the organic layer. A simple TLC check of the organic phase validates the removal of the acid byproduct.

Biocatalysis Racemic Racemic 2-Phenylpropionitrile (R,S-mixture) Nitrilase Nitrilase Enzyme (P. fluorescens EBC191) Racemic->Nitrilase Biocatalytic Kinetic Resolution SEnantiomer (S)-2-Phenylpropionitrile (Target Intermediate) Nitrilase->SEnantiomer Unreacted Enantiomer (High ee) RAcid (R)-2-Phenylpropionic Acid (Hydrolyzed Byproduct) Nitrilase->RAcid Enantioselective Hydrolysis SProfens (S)-Arylpropionic Acids (e.g., Naproxen, Ibuprofen) SEnantiomer->SProfens Chemical Hydrolysis (HCl, Reflux)

Fig 2. Biocatalytic kinetic resolution pathway of 2-phenylpropionitrile.

Applications in Drug Development

The ultimate value of (S)-2-phenylpropionitrile lies in its downstream conversion. By subjecting the highly pure (S)-nitrile to rigorous acid hydrolysis (refluxing in 8N HCl and CH₂Cl₂), the cyano group is converted into a carboxylic acid, yielding (S)-2-phenylpropionic acid derivatives.

This exact mechanistic pathway is the foundation for synthesizing blockbuster NSAIDs. Because the human body's cyclooxygenase (COX) enzymes are stereospecific, administering enantiomerically pure (S)-profens reduces the metabolic burden on the patient's liver (which would otherwise have to enzymatically invert the inactive (R)-enantiomer) and drastically improves the drug's safety and efficacy profile.

References

  • 2-Phenylpropionitrile | C9H9N | CID 15761 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • (R)-2-Phenylpropionitrile | C9H9N | CID 6999906 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • TAMOF-1 as a Versatile and Predictable Chiral Stationary Phase for the Resolution of Racemic Mixtures Source: ACS Applied Materials & Interfaces URL:[Link]

  • Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols Source: Indian Journal of Chemistry (NISCAIR) URL:[Link]

  • Conversion of (R,S)-2-phenylpropionitrile by the nitrilase from P. fluorescens EBC191 and different nitrilase variants Source: Applied and Environmental Microbiology / ResearchGate URL:[Link]

  • 2-Phenylpropanenitrile - LookChem Source: LookChem URL:[Link]

Sources

Exploratory

Toxicological Profile and Validated Safety Workflows for (S)-2-Phenylpropionitrile in Chiral Synthesis

Executive Summary (S)-2-Phenylpropionitrile (also known as (S)-hydratroponitrile or (S)- α -methylbenzyl cyanide) is a highly valuable chiral intermediate used extensively in the synthesis of non-steroidal anti-inflammat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Phenylpropionitrile (also known as (S)-hydratroponitrile or (S)- α -methylbenzyl cyanide) is a highly valuable chiral intermediate used extensively in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably (S)-ibuprofen and (S)-naproxen. Despite its synthetic utility, the presence of the electrophilic cyano group imparts significant toxicological hazards, including acute systemic toxicity and severe lachrymatory effects[1][2].

As a Senior Application Scientist, I approach the handling of this compound not merely as a compliance exercise, but as an engineering challenge. Safety protocols must be designed as self-validating systems —where the physical chemistry of the workflow inherently prevents exposure, rather than relying solely on user compliance. This whitepaper synthesizes the physicochemical hazards of (S)-2-phenylpropionitrile and outlines field-proven, causality-driven methodologies for its safe handling and biocatalytic detoxification.

Physicochemical and Toxicological Characterization

To design an effective safety protocol, we must first understand the molecular behavior of the compound. (S)-2-Phenylpropionitrile is a combustible liquid that exhibits significant volatility at room temperature, making inhalation a primary exposure route[2].

Quantitative Hazard Data

The following table summarizes the critical physicochemical properties and Globally Harmonized System (GHS) classifications for 2-phenylpropionitrile. Note: While these metrics are often derived from the racemic mixture (CAS 1823-91-2), the toxicological endpoints apply equally to the isolated (S)-enantiomer.

Property / Hazard EndpointValue / ClassificationCausality & Impact
Molecular Weight 131.17 g/mol Low molecular weight contributes to vapor pressure and mobility.
Boiling Point 231 °CHigh boiling point, but sufficient vapor pressure at 25 °C to pose inhalation risks.
Flash Point 94 °C (Closed Cup)Combustible liquid; requires exclusion of strong oxidizers and open flames[2].
Acute Toxicity (Oral/Dermal) H301 / H311 (Toxic)Rapid systemic absorption through lipid bilayers due to lipophilic phenyl ring[1].
Inhalation Hazard H331 (Toxic if inhaled)Vapor acts as a severe lachrymator, triggering immediate sensory nerve depolarization[1][2].
Irritation H315 (Skin), H319 (Eye)Electrophilic nitrile group reacts with nucleophilic residues in mucosal membranes[1].
Mechanistic Toxicology

The toxicity of (S)-2-phenylpropionitrile is driven by two primary mechanisms:

  • Lachrymatory Action: The compound acts as a potent lachrymator[2]. Upon contact with the ocular mucosa, it rapidly induces the flow of tears and respiratory irritation (H335)[1]. This is a defense mechanism triggered by the interaction of the electrophilic nitrile carbon with sensory nerve receptors.

  • Metabolic Disruption: While arylacetonitriles are relatively stable, their accumulation can cause severe cellular stress. In microbial communities, high concentrations of 2-phenylpropionitrile have been shown to exert lethal, growth-suppressing effects, highlighting its broad-spectrum cytotoxicity and environmental persistence[3].

ToxicityPathway A (S)-2-Phenylpropionitrile Exposure B Inhalation / Vapor (Lachrymator) A->B C Dermal Contact A->C D Ingestion A->D E Ocular & Respiratory Irritation (H319, H335) B->E F Systemic Toxicity Absorption (H311) C->F G Acute Oral Toxicity (H301/H302) D->G H Cellular Stress & Metabolic Disruption E->H F->H G->H

Exposure routes and toxicological endpoints for (S)-2-phenylpropionitrile.

Engineering Controls & Self-Validating Handling Protocols

Because (S)-2-phenylpropionitrile is a lachrymator and toxic via all exposure routes[1][2], administrative controls (like warning labels) are insufficient. We must employ engineering controls that physically separate the hazard from the operator.

Step-by-Step: Safe Transfer and Weighing Methodology

This protocol utilizes a "weighing by difference" method within a closed system to ensure zero vapor escape.

  • Preparation: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Equip the operator with heavy-duty nitrile gloves (double-gloved), a chemical-resistant apron, and tightly sealed safety goggles (not standard safety glasses, due to lachrymatory vapors)[2].

  • Pre-Weighing (Closed State): Place the sealed stock bottle of (S)-2-phenylpropionitrile on the analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a gas-tight Hamilton syringe, puncture the septum of the stock bottle (if equipped) or briefly open the cap to extract the desired volume.

  • Validation: Re-seal the stock bottle immediately. The negative weight displayed on the tared balance provides the exact mass of the chemical removed. Causality: This eliminates the need to dispense the toxic liquid into an open weigh boat, thereby neutralizing the inhalation hazard.

  • Reaction Introduction: Inject the liquid directly into a sealed reaction vessel purged with inert gas (N2 or Argon).

Biocatalytic Detoxification & Green Chemistry Workflow

Traditional chemical hydrolysis of nitriles to carboxylic acids requires harsh conditions (e.g., strong acids/bases and prolonged reflux). In the case of (S)-2-phenylpropionitrile, these conditions risk thermal runaway and the potential release of trace hydrogen cyanide gas.

To build a self-validating safety system, we replace chemical hydrolysis with biocatalytic conversion using arylacetonitrilases (e.g., from Pseudomonas fluorescens or Pseudomonas putida)[4][5]. Enzymatic hydrolysis operates at neutral pH and ambient temperature, inherently preventing the generation of toxic byproducts.

Step-by-Step: Enzymatic Conversion to (S)-2-Phenylpropionic Acid

This workflow safely converts the toxic nitrile into the highly valuable, non-volatile (S)-2-phenylpropionic acid[4].

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.0–7.5. Causality: Nitrilases exhibit maximum stability and activity in this narrow, neutral pH window; acidic environments rapidly degrade the enzyme[5].

  • Enzyme Reconstitution: Suspend resting cells of recombinant E. coli expressing the P. fluorescens nitrilase variant in the buffer[4].

  • Substrate Addition: Slowly inject (S)-2-phenylpropionitrile into the bioreactor. Maintain the temperature strictly between 30–35 °C. Causality: Temperatures above 40 °C cause rapid thermal denaturation of the nitrilase hexameric/decameric structure[5].

  • Reaction Monitoring: Allow the reaction to proceed. The enzyme directly hydrolyzes the C≡N bond, forming (S)-2-phenylpropionic acid and ammonia, with minimal amide byproducts[4].

  • Safe Extraction: Acidify the aqueous layer mildly to protonate the resulting carboxylic acid, then extract with a green solvent (e.g., ethyl acetate). The resulting organic layer contains the detoxified, value-added product.

Biocatalysis Step1 Primary Containment (Fume Hood / Closed System) Step2 Biocatalytic Reaction (Nitrilase Addition) Step1->Step2 Safe Transfer Step5 Waste Decontamination (Alkaline Hydrolysis) Step1->Step5 Spill/Residue Step3 Enzymatic Hydrolysis (pH 7.0 - 7.5, 30-35°C) Step2->Step3 Step4 Safe Product Formation (S)-2-Phenylpropionic Acid Step3->Step4 Detoxification

Safe handling and biocatalytic detoxification workflow for nitriles.

Conclusion

(S)-2-Phenylpropionitrile is a potent lachrymator and systemic toxicant that demands rigorous engineering controls. By understanding the causality behind its toxicity—specifically its volatility and electrophilicity—scientists can implement closed-system transfers and leverage biocatalytic nitrilase pathways. These methods not only protect the operator by preventing hazardous exposures but also streamline the synthesis of critical pharmaceutical intermediates like (S)-ibuprofen and (S)-naproxen.

References

  • Title: Impact of Nitriles on Bacterial Communities - Frontiers Source: Frontiers in Microbiology URL: [Link]

  • Title: 2-Phenylpropionitrile | C9H9N | CID 15761 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Conversion of (R,S)-2-phenylpropionitrile by the nitrilase from P. fluorescens EBC191 - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Enantioselective synthesis of (S)- α -arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols Source: NISCAIR URL: [Link]

  • Title: pH and thermo-stability profiles of the purified nitrilase - ResearchGate Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral HPLC Method Development for the Enantiomeric Resolution of (S)- and (R)-2-Phenylpropionitrile

Target Audience: Analytical Researchers, Separation Scientists, and Drug Development Professionals. Introduction & Mechanistic Rationale 2-Phenylpropionitrile (hydratroponitrile) is a critical chiral intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Separation Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

2-Phenylpropionitrile (hydratroponitrile) is a critical chiral intermediate in the synthesis of 2-arylpropionic acids (profens), a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacological efficacy of profens is highly stereospecific; the (S)-enantiomer typically exhibits significantly greater cyclooxygenase (COX) inhibition than the (R)-enantiomer. Consequently, rigorous determination of the enantiomeric excess (ee) of the precursor, 2-phenylpropionitrile, is essential for downstream pharmaceutical integrity.

Chiral separation of 2-phenylpropionitrile is most effectively achieved using polysaccharide-based chiral stationary phases (CSPs)[1]. The causality of this separation is governed by the formation of transient diastereomeric complexes between the enantiomers and the derivatized polysaccharide polymer (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)).

The chiral recognition mechanism relies on a three-point interaction model:

  • π-π Interactions: The phenyl ring of the analyte interacts with the aromatic rings of the CSP's phenylcarbamate groups.

  • Dipole-Dipole Interactions: The highly polar nitrile group (-C≡N) interacts with the carbamate linkage (C=O and N-H) of the stationary phase.

  • Steric Hindrance: The methyl group at the stereocenter dictates the depth of penetration into the chiral helical groove of the polymer. The enantiomer that achieves a more sterically favored conformation forms a lower-energy complex, resulting in a longer retention time[2].

Mechanism Complex Transient Diastereomeric Complex Pi π-π Interactions (Phenyl Ring ↔ CSP Aromatic Rings) Complex->Pi Dipole Dipole-Dipole Interactions (Nitrile Group ↔ CSP Carbamate) Complex->Dipole Steric Steric Fit (Methyl Group in Chiral Cavity) Complex->Steric Analyte (S)-2-Phenylpropionitrile (Analyte) Analyte->Complex CSP Polysaccharide CSP (Stationary Phase) CSP->Complex

Caption: Logical relationship of the three-point chiral recognition mechanism for 2-phenylpropionitrile.

Method Development Strategy: A Self-Validating System

A trial-and-error approach to chiral method development is inefficient. Instead, we employ a deterministic, self-validating screening matrix that systematically evaluates orthogonal selectivities[3].

Column Selection Causality

We utilize both amylose-based (e.g., Chiralpak AD-H or immobilized IA) and cellulose-based (e.g., Chiralcel OD-H or immobilized IB/IC) columns[4]. Amylose forms a more open helical structure, whereas cellulose forms a tighter linear conformation. This structural divergence provides complementary enantiorecognition capabilities. If an analyte fails to resolve on an amylose phase due to a lack of steric constraint, the tighter cellulose cavity often provides the necessary restrictive environment for baseline resolution.

Mobile Phase Causality

Normal-phase chromatography (alkane/alcohol) is the gold standard for this analyte. The choice of alcohol modifier (Isopropanol vs. Ethanol) fundamentally alters the steric environment of the chiral cavity:

  • Isopropanol (IPA): Bulkier, providing greater steric hindrance. This often enhances selectivity (α) but may broaden peaks due to slower mass transfer kinetics.

  • Ethanol (EtOH): Less sterically demanding, often yielding sharper peaks and faster elution, though sometimes at the cost of resolution (Rs) if the chiral cavity becomes too accessible to both enantiomers.

Workflow Start Analyze Analyte: 2-Phenylpropionitrile CSP Select Polysaccharide CSPs (Amylose vs. Cellulose derivatives) Start->CSP MP Screen Mobile Phases (Hexane/IPA vs. Hexane/EtOH) CSP->MP Eval Evaluate Resolution (Rs) MP->Eval Opt Optimize Conditions (Temp, Flow, Modifier %) Eval->Opt Rs < 1.5 (Fail) Val Method Validation (ICH Guidelines) Eval->Val Rs ≥ 1.5 (Pass) Opt->Eval Re-evaluate

Caption: Systematic workflow for chiral HPLC method scouting and optimization.

Experimental Protocols

Sample Preparation
  • Diluent: Hexane/IPA (90:10, v/v). Causality: Matching the sample diluent to the initial mobile phase prevents solvent shock at the column head, which can cause peak splitting or distortion.

  • Concentration: Prepare a 1.0 mg/mL stock solution, diluted to 0.1 mg/mL for analytical screening.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter.

  • Self-Validating Check 1: Inject a diluent blank prior to the sample to confirm no ghost peaks co-elute at the expected retention times of the enantiomers.

  • Self-Validating Check 2: Inject a known racemic mixture (50:50 S/R) to confirm the system's ability to resolve both peaks with a 1:1 area ratio, ensuring no enantioselective degradation is occurring in the injector or column.

Systematic Screening Protocol
  • System Setup: Configure an HPLC system equipped with a Diode Array Detector (DAD) and a column switching valve.

  • Column Installation (Dimensions: 4.6 x 250 mm, 5 µm):

    • Position 1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)

    • Position 2: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H)

  • Chromatographic Conditions:

    • Mobile Phase A: Hexane / IPA (90:10, v/v)

    • Mobile Phase B: Hexane / EtOH (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 220 nm (optimal for the phenyl chromophore)

    • Injection Volume: 5 µL

  • Execution: Run the racemic standard across all column/mobile phase combinations.

Optimization Protocol

If baseline resolution (Rs ≥ 1.5) is not achieved during the initial screening, apply the following thermodynamic and kinetic adjustments:

  • Modulate Alcohol Content: Decrease the polar modifier (e.g., from 10% to 5% IPA). This increases the retention factor (k') and forces the analyte to spend more time interacting with the chiral cavity.

  • Temperature Tuning: Lower the column temperature (e.g., to 15°C). Causality: Chiral recognition is an enthalpy-driven process (ΔH < 0). Lowering the temperature decreases the kinetic energy of the molecules, thermodynamically favoring the formation of the more stable transient diastereomeric complex, thereby increasing selectivity (α).

Quantitative Data & Expected Results

The following table summarizes representative screening data for racemic 2-phenylpropionitrile using standard polysaccharide CSPs[5].

Column TypeMobile PhaseRT Enantiomer 1 (min)RT Enantiomer 2 (min)Selectivity (α)Resolution (Rs)Conclusion
Amylose-based (AD-H)Hexane/IPA (90:10)8.49.81.252.1Baseline Resolved
Amylose-based (AD-H)Hexane/EtOH (90:10)7.17.91.151.4Partial Resolution
Cellulose-based (OD-H)Hexane/IPA (90:10)10.213.51.383.5Excellent Resolution
Cellulose-based (OD-H)Hexane/EtOH (90:10)8.510.11.221.8Baseline Resolved

Note: Cellulose-based columns typically exhibit superior chiral recognition for 2-phenylpropionitrile due to the tighter steric fit of the linear polymer structure against the analyte's methyl group.

Troubleshooting & Peak Integrity

  • Peak Tailing (Tf > 1.5): While basic additives (like Diethylamine, DEA) are common for resolving amines, 2-phenylpropionitrile is a neutral molecule. Therefore, tailing is usually indicative of excessive extra-column volume or a physically degraded stationary phase[1]. Flush the column with 100% Ethanol at 0.5 mL/min for 4 hours to remove strongly retained lipophilic impurities.

  • Baseline Drift: If utilizing a gradient (e.g., in polar organic mode), baseline drift at 220 nm is common due to the changing absorbance of the solvents. Ensure that isocratic conditions are strictly maintained for accurate integration of the minor enantiomer during ee% determination.

References

  • Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. NIScPR.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PMC.
  • Catalytic Asymmetric Addition Reactions of Formaldehyde N,N-Dialkylhydrazone to Synthesize Chiral Nitrile Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve enantiomeric excess in (s)-2-phenylpropionitrile synthesis

Welcome to the technical support center for the enantioselective synthesis of (S)-2-phenylpropionitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantioselective synthesis of (S)-2-phenylpropionitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable chiral intermediate. The following guides and FAQs are based on established scientific principles and field-proven insights to help you achieve high enantiomeric excess (ee) and yield.

Introduction

(S)-2-phenylpropionitrile is a key chiral building block in the synthesis of numerous pharmaceuticals, particularly profen-class non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-Ibuprofen and (S)-Naproxen. The therapeutic efficacy of these drugs is often confined to a single enantiomer, making the control of stereochemistry during synthesis a critical parameter. This guide provides in-depth technical assistance to address common challenges in achieving high enantiopurity.

Frequently Asked Questions (FAQs)

Q1: My synthesis of (S)-2-phenylpropionitrile is resulting in a low enantiomeric excess. What are the most common initial checks I should perform?

A1: When faced with low enantiomeric excess, a systematic evaluation of your experimental setup is the first crucial step. Begin by verifying the purity of all starting materials, including the substrate, reagents, and especially the chiral catalyst or ligand.[1] Impurities can act as catalyst poisons or facilitate non-selective side reactions. Ensure your solvent is anhydrous and of an appropriate grade, as water can deactivate many catalysts or alter their selectivity.[1] Finally, meticulously double-check reaction parameters such as temperature and concentration, as even minor deviations can significantly impact enantioselectivity.[1][2]

Q2: How do I determine if the chiral catalyst is the root cause of poor enantioselectivity?

A2: To diagnose a catalyst-related issue, first confirm its structural integrity and purity, especially for in-house prepared catalysts, using techniques like NMR or X-ray crystallography.[1] If you are using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions. A highly effective method is to run a control reaction with a benchmark substrate that is known to produce high enantiomeric excess with your specific catalyst system.[1] If this control reaction also yields a low ee, it strongly indicates a problem with the catalyst itself.

Q3: Can the choice of solvent significantly influence the enantiomeric excess?

A3: Absolutely. The solvent plays a critical role in asymmetric catalysis by influencing the conformation of the catalyst-substrate complex and the transition state energies of the two competing enantiomeric pathways.[1] It is highly recommended to screen a variety of solvents with different polarities and coordinating abilities. For instance, switching from a non-coordinating solvent to a coordinating one, or vice-versa, can sometimes lead to a dramatic improvement in enantioselectivity.

Q4: I am observing good conversion, but the enantiomeric excess is still not optimal. What other reaction parameters can I adjust?

A4: Beyond the foundational checks, several other parameters can be fine-tuned. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, which can lead to a higher enantiomeric excess.[2] Substrate concentration can also be a factor; in some systems, operating at higher dilution can disfavor catalyst aggregation or the formation of off-cycle species that may lead to a non-selective background reaction.[1] Additionally, for biocatalytic methods, the substrate-to-biocatalyst ratio is a critical factor that can determine the final enantiopurity and product titer.[3][4]

Troubleshooting Guide: Low Enantiomeric Excess (ee)

This guide provides a structured approach to diagnosing and resolving issues of low enantiomeric excess in the synthesis of (S)-2-phenylpropionitrile.

Potential Cause Recommended Action Scientific Rationale
Impure Starting Materials or Reagents Verify the purity of all chemicals (substrate, reagents, solvents) by appropriate analytical methods (e.g., NMR, GC-MS). Purify if necessary.Impurities can interfere with the catalytic cycle, leading to a non-selective background reaction or catalyst deactivation.[1][2]
Inactive or Impure Chiral Catalyst/Ligand Confirm the catalyst's chemical and enantiomeric purity. For commercial catalysts, use a fresh batch from a reputable source. For prepared catalysts, re-verify their synthesis and purification.The enantiopurity of the catalyst directly dictates the maximum achievable enantiomeric excess of the product. Contamination with the opposite enantiomer will diminish the overall ee.
Inappropriate Reaction Temperature Screen a range of temperatures. Often, lower temperatures favor higher enantioselectivity.Lowering the temperature can amplify the small energy differences between the diastereomeric transition states, leading to a more pronounced preference for one enantiomer.[2]
Incorrect Solvent Choice Perform a solvent screen with a matrix of polar, non-polar, coordinating, and non-coordinating solvents.The solvent can influence the three-dimensional structure of the catalyst-substrate complex, thereby affecting the stereochemical outcome of the reaction.[1]
Sub-optimal Substrate Concentration Investigate the effect of varying the substrate concentration. In some cases, higher dilution may be beneficial.High concentrations can sometimes lead to catalyst aggregation or the formation of less selective catalytic species.[1]
Presence of Water or Oxygen Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.Many asymmetric catalysts are sensitive to moisture and air, which can lead to deactivation or the promotion of side reactions.[2]
Racemization of Product Analyze the enantiomeric excess at different reaction times to check for product racemization under the reaction or work-up conditions.The desired (S)-enantiomer may slowly racemize under certain conditions (e.g., basic or acidic), thereby lowering the final observed enantiomeric excess.

Key Experimental Protocols

For researchers looking to implement established methods, the following protocols provide a starting point for achieving high enantiomeric excess in the synthesis of (S)-2-phenylpropionitrile and related chiral molecules.

Protocol 1: Asymmetric Hydrocyanation of Styrene

Asymmetric hydrocyanation of alkenes is a powerful method for the synthesis of chiral nitriles. The following is a generalized protocol inspired by modern cyanide-free approaches.[5][6]

Materials:

  • Styrene

  • 2,5-disubstituted-4-halo-oxazole (nitrile surrogate)

  • Chiral Palladium Catalyst System (e.g., with a Trost ligand)

  • Suitable Alkyne (e.g., acetylene diester derivative)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add the chiral palladium catalyst and the appropriate ligand.

  • Add the anhydrous, degassed solvent, followed by the styrene and the 2,5-disubstituted-4-halo-oxazole.

  • Add the alkyne to the reaction mixture.

  • Seal the vessel and stir the reaction at the optimized temperature (e.g., 45 °C) for the required time (e.g., 24 hours).

  • Monitor the reaction progress by an appropriate method (e.g., GC or chiral HPLC).

  • Upon completion, the reaction mixture is subjected to a retro-[4+2]-cycloaddition to release the nitrile.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Phenylpropionitrile

Biocatalysis offers a highly selective and environmentally benign approach to chiral synthesis. Nitrilases can selectively hydrolyze one enantiomer of a racemic nitrile, leaving the other enantiomer enriched.[7][8]

Materials:

  • Racemic 2-phenylpropionitrile

  • Whole-cell biocatalyst containing a nitrilase (e.g., from Pseudomonas fluorescens)

  • Phosphate buffer (pH optimized for the specific enzyme)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer in a temperature-controlled reactor.

  • Add the racemic 2-phenylpropionitrile to the bioreactor.

  • Maintain the reaction at the optimal temperature and pH with gentle agitation.

  • Monitor the conversion and enantiomeric excess of the remaining nitrile over time using chiral HPLC.

  • Once the desired conversion and ee are reached (typically around 50% conversion for maximum ee of the remaining substrate), stop the reaction by separating the biocatalyst (e.g., by centrifugation).

  • Extract the aqueous phase with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the enriched (S)-2-phenylpropionitrile by column chromatography or distillation.

Visualizing Key Workflows

To further aid in understanding the experimental and troubleshooting logic, the following diagrams have been generated.

Troubleshooting_Workflow start Low ee Observed check_purity Verify Purity of All Starting Materials & Reagents start->check_purity check_catalyst Assess Catalyst Integrity and Enantiopurity check_purity->check_catalyst Purity Confirmed high_ee High ee Achieved check_purity->high_ee Impurity Found & Rectified optimize_temp Screen Reaction Temperature check_catalyst->optimize_temp Catalyst OK check_catalyst->high_ee Catalyst Issue Resolved optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_conc Vary Substrate Concentration optimize_solvent->optimize_conc check_conditions Ensure Anhydrous and Inert Conditions optimize_conc->check_conditions check_conditions->high_ee Optimized

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Asymmetric_Hydrocyanation_Workflow reagents Styrene + Nitrile Surrogate + Chiral Pd-Catalyst reaction Asymmetric Hydroarylation reagents->reaction cycloaddition [4+2] Cycloaddition with Alkyne reaction->cycloaddition retro_cycloaddition Retro-[4+2] Cycloaddition cycloaddition->retro_cycloaddition product (S)-2-Phenylpropionitrile retro_cycloaddition->product

Caption: Simplified workflow for asymmetric hydrocyanation.

References

  • Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology, 21(1), 58. [Link]

  • Wang, M. X., & Lin, G. Q. (2008). Nitrile biotransformations for the synthesis of highly enantioenriched beta-hydroxy and beta-amino acid and amide derivatives: a general and simple but powerful and efficient benzyl protection strategy to increase enantioselectivity of the amidase. The Journal of Organic Chemistry, 73(11), 4213–4220. [Link]

  • Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Research Square. [Link]

  • Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. ResearchGate. [Link]

  • Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. ResearchGate. [Link]

  • Wang, M. X. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research, 48(3), 602–611. [Link]

  • Brunner, H., & Kiziak, C. (2018). Conversion of (R,S)-2-phenylpropionitrile by the nitrilase from P. fluorescens EBC191. ResearchGate. [Link]

  • Fries, L. R., & Stoltz, B. M. (2020). Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles. The Journal of Organic Chemistry, 85(9), 5649–5661. [Link]

  • Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2- Phenylpropanol. ResearchGate. [Link]

  • Hülsmann, J., & Franke, R. (2024). Hydrocyanation of styrene to 2-phenylpropionitrile and 3-phenylpropionitrile. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Brunner, H., & Kiziak, C. (2018). Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic acid) and atrolactic acid amide. ResearchGate. [Link]

  • University of Pennsylvania. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]

  • Fries, L. R., & Stoltz, B. M. (2019). Enantioselective Olefin Hydrocyanation without Cyanide. Journal of the American Chemical Society, 141(46), 18360–18365. [Link]

  • Hülsmann, J., & Franke, R. (2024). Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures. Molecules, 29(6), 1369. [Link]

  • Rosini, C. (2001). Guidelines and methodologies in asymmetric synthesis and catalysis. Chirality, 13(10), 681-686. [Link]

  • Reddy, K. S., & Kumar, P. (2005). Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. Tetrahedron: Asymmetry, 16(16), 2733-2738. [Link]

  • Larsen, R. D., Corley, E. G., Davis, P., Reider, P. J., & Grabowski, E. J. J. (1989). .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650–7651. [Link]

  • Lindner, S., & Glorius, F. (2023). Contrasting Historical and Physical Perspectives in Asymmetric Catalysis: G≠ versus Enantiomeric Excess. Chemistry – A European Journal, 29(66), e202302196. [Link]

  • Yang, K., & Jiang, X. (2005). Palladium-catalyzed asymmetric hydroesterification of styrene in the presence of (S)-(+)-BNPPA under mild conditions. Chinese Journal of Chemistry, 23(2), 195-198. [Link]

  • Wang, Y., Liu, X., & Wang, X. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. The Journal of Organic Chemistry, 83(13), 7349–7357. [Link]

  • Ogasawara, Y., Takahashi, Y., & Tanaka, K. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7858. [Link]

  • Ogasawara, Y., Takahashi, Y., & Tanaka, K. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. MDPI. [Link]

  • Chen, Y., Li, Y., & Wang, Y. (2022). Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. Molecules, 27(23), 8303. [Link]

  • List, B., & Rueping, M. (2019). Catalytic Asymmetric Ionic Hydrogenation of α‑Alkyl Styrenes. Journal of the American Chemical Society, 141(42), 16609–16614. [Link]

Sources

Optimization

preventing racemization of (s)-2-phenylpropionitrile during hydrolysis

Topic: Stereoretentive Hydrolysis of (S)-2-Phenylpropionitrile Prepared by: Senior Application Scientist, Technical Support Division Welcome to the Technical Support Center. A frequent and critical failure mode in chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Stereoretentive Hydrolysis of (S)-2-Phenylpropionitrile Prepared by: Senior Application Scientist, Technical Support Division

Welcome to the Technical Support Center. A frequent and critical failure mode in chiral drug development is the catastrophic loss of enantiomeric excess ( ee ) during the hydrolysis of α -chiral nitriles. (S)-2-phenylpropionitrile is notoriously prone to racemization. This guide provides the mechanistic causality, quantitative benchmarks, and self-validating protocols required to maintain strict stereochemical fidelity during your workflows.

Part 1: The Causality of Racemization

Why does (S)-2-phenylpropionitrile racemize so easily? The α -carbon of 2-phenylpropionitrile is flanked by a phenyl ring and a nitrile group. Both functional groups are strongly electron-withdrawing and stabilize negative charge via resonance. Under standard chemical hydrolysis conditions (e.g., aqueous NaOH at reflux, or strong mineral acids), the highly acidic α -proton is easily abstracted[1].

This abstraction forms a planar, resonance-stabilized ketenimine/enolate intermediate. Upon reprotonation, water attacks from either face indiscriminately, collapsing the stereocenter and yielding a racemic mixture of (R,S)-2-phenylpropionic acid. To prevent this, the activation energy for hydrolysis must be lowered below the thermodynamic threshold of proton abstraction. This is achieved by utilizing neutral-pH biocatalysis or anhydrous chemocatalysis[2].

G Start (S)-2-Phenylpropionitrile Base Strong Base / Heat (pH > 10) Start->Base Chemical Hydrolysis Enzyme Nitrilase Biocatalysis (pH 7.0 - 7.5, 25°C) Start->Enzyme Enzymatic Hydrolysis Enolate Planar Ketenimine/Enolate (Loss of Stereocenter) Base->Enolate α-Proton Abstraction Racemic (R,S)-2-Phenylpropionic Acid (Racemized Product) Enolate->Racemic Non-selective Reprotonation Chiral (S)-2-Phenylpropionic Acid (High ee Retention) Enzyme->Chiral Stereospecific Shielding

Caption: Mechanistic divergence: Chemical racemization vs. stereoretentive enzymatic hydrolysis.

Part 2: Quantitative Data & Method Comparison

Selecting the right hydrolysis method depends on your target compound (acid vs. amide) and available infrastructure. Below is a summary of validated methods and their impact on stereochemical integrity.

Hydrolysis MethodCatalyst / ReagentReaction ConditionsPrimary Product ee RetentionTypical Yield
Standard Basic NaOH (aq)pH 14, 100°C, 4.5hRacemic Acid0% >90%
Biocatalytic Nitrilase (P. fluorescens EBC191)pH 7.5, 25°C, 12h(S)-Acid>95% >85%
Haloalkaliphilic Halomonas nitrilicus whole cellspH 10.0, 25°C, 24h(S)-Acid>95% >80%
Anhydrous Hydration Rh-catalyst + AcetaldoximeToluene, 110°C, 5h(S)-Amide>99% >80%

Data synthesized from comparative analyses of nitrilase variants[3], haloalkaliphilic bacteria[4], and anhydrous hydration methodologies[2].

Part 3: Troubleshooting FAQs

Q: My nitrilase-mediated hydrolysis is showing a gradual drop in enantiomeric excess ( ee ) over 24 hours. What is the root cause? A: This is typically caused by localized pH micro-environments. As the reaction progresses, the generation of 2-phenylpropionic acid consumes buffer capacity, lowering the pH. If the pH drops below the optimal threshold, auto-catalytic racemization can occur in the bulk solvent over extended periods. Solution: Implement strict pH-stat control (titrating with 1M NaOH) rather than relying solely on static phosphate buffers.

Q: The enzymatic reaction stalls at 40-50% conversion, but the enzyme is still active against control substrates. Why? A: (S)-2-phenylpropionitrile is highly hydrophobic. At higher concentrations, it partitions out of the aqueous phase, limiting bioavailability to the enzyme active site. Solution: Introduce hydroxypropyl- β -cyclodextrin (HP- β -CD) into the buffer. HP- β -CD forms a host-guest inclusion complex with the substrate, dramatically increasing its apparent aqueous solubility without altering the pH or denaturing the nitrilase[5].

Q: I need the primary amide, not the carboxylic acid. Can I use a nitrilase? A: While some nitrilases exhibit nitrile hydratase (NHase) side-activity[3], they predominantly yield the acid. If your strict target is (S)-2-phenylpropionamide, you should pivot to Anhydrous Chemocatalytic Hydration using a Rhodium catalyst and acetaldoxime as a neutral water source[2].

DecisionTree A Goal: Hydrolyze (S)-2-Phenylpropionitrile B Is the final target an Acid or an Amide? A->B C Target: Carboxylic Acid B->C D Target: Primary Amide B->D E Nitrilase Biocatalysis (e.g., P. fluorescens EBC191) C->E One-step conversion F Anhydrous Chemocatalysis (Rh-catalyst + Acetaldoxime) D->F Neutral conditions

Caption: Decision matrix for selecting a stereoretentive hydrolysis workflow.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so you can verify stereochemical integrity before committing to bulk downstream processing.

Protocol A: Biocatalytic Hydrolysis using Nitrilase (Target: Carboxylic Acid)

Causality Focus: Utilizing the stereospecific shielding of the enzyme active site to prevent α -proton abstraction.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer adjusted precisely to pH 7.5. Add 10% (w/v) HP- β -CD to enhance substrate solubility[5].

  • Biocatalyst Loading: Suspend resting cells expressing Pseudomonas fluorescens EBC191 nitrilase (or purified enzyme) in the buffer at a concentration of 10 mg/mL[3].

  • Substrate Addition: Slowly add (S)-2-phenylpropionitrile to a final concentration of 50 mM. Incubate at 25°C under gentle orbital shaking (150 rpm).

  • Self-Validation Checkpoint (Crucial): At t=2 hours , extract a 50μL aliquot. Quench with 10μL of 1M HCl, extract into 100μL hexane, and analyze via chiral HPLC (e.g., Chiralcel OJ-H column).

    • Logic: If the ee has dropped by >2%, your system is experiencing bulk pH drift. Terminate the reaction, re-calibrate your pH-stat, and restart. Do not proceed to workup if the checkpoint fails.

  • Workup: Once complete conversion is verified via HPLC, centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cells. Acidify the supernatant to pH 2.0 using 1M HCl and extract 3x with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Anhydrous Chemocatalytic Hydration (Target: Primary Amide)

Causality Focus: Utilizing an aldoxime as a water surrogate prevents the formation of free hydroxide ions, completely bypassing the enolization pathway.

  • Reaction Setup: In a flame-dried 10 mL reaction vial under an inert Argon atmosphere, dissolve (S)-2-phenylpropionitrile (0.5 mmol) in anhydrous toluene (0.125 mL).

  • Reagent Addition: Add acetaldoxime (2.5 mmol) as the anhydrous water source, followed by the Rhodium catalyst (1.0 mol %)[2].

  • Heating: Seal the vial and stir at 110°C for 4–5 hours.

  • Self-Validation Checkpoint: At t=3 hours , perform a TLC (Hexane:EtOAc 7:3) or GC-MS analysis. You should observe the disappearance of the nitrile peak and the appearance of the amide, with zero carboxylic acid byproduct. The neutral nature of acetaldoxime guarantees the α -proton remains untouched.

  • Purification: Cool to room temperature, concentrate the toluene directly under reduced pressure, and purify the residue via flash column chromatography to isolate pure (S)-2-phenylpropionamide.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for (S)-2-Phenylpropionitrile Synthesis

Welcome to our dedicated technical support center for the synthesis of (S)-2-phenylpropionitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the synthesis of (S)-2-phenylpropionitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the nuances of temperature optimization in this critical synthesis. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the synthesis of (S)-2-phenylpropionitrile?

Temperature is a critical parameter that significantly influences reaction rate, yield, and, most importantly, enantioselectivity. In enzymatic reactions, temperature affects the enzyme's catalytic activity and stability. For chemical syntheses, it can dictate the kinetics of the main reaction versus side reactions.[1] In the context of enantioselective synthesis, even slight temperature variations can impact the stereochemical outcome.[2]

Q2: My reaction yield is low. Could the reaction temperature be the cause?

Low yields are a common issue and can often be traced back to suboptimal reaction temperatures.[3][4] Depending on your synthetic route, the effect of temperature can manifest in several ways:

  • Incomplete Reactions: If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe, leaving unreacted starting materials.[5]

  • Product or Reagent Decomposition: Conversely, excessively high temperatures can lead to the degradation of starting materials, reagents, or the desired product.[3][4]

  • Side Reactions: Temperature can influence the rate of competing side reactions. For instance, in the alkylation of phenylacetonitrile, higher temperatures can favor the formation of a dimethylated byproduct.[6][7]

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like TLC or GC to track the consumption of starting materials and the formation of the product.[6]

  • Systematic Temperature Screening: If you suspect a suboptimal temperature, perform a series of small-scale reactions at different temperatures (e.g., in 5-10 °C increments) to identify the optimal range.

  • Consider the Synthetic Route:

    • Enzymatic Synthesis: For lipase-catalyzed reactions, there is an optimal temperature range for activity; exceeding this can lead to enzyme denaturation and a sharp decrease in yield.[8]

    • Chemical Synthesis: In methods like the methylation of benzyl cyanide, a specific temperature range (e.g., 180-200°C) is often required to drive the reaction to completion.[6][9]

Troubleshooting Guide: Temperature-Related Issues

Issue 1: Poor Enantioselectivity in Enzymatic Synthesis

Question: I am using a lipase-catalyzed kinetic resolution to produce (S)-2-phenylpropionitrile, but the enantiomeric excess (ee) is low. How can I improve this by optimizing the temperature?

Answer: The enantioselectivity of lipases is often highly dependent on temperature.[10] Generally, lower temperatures tend to enhance enantioselectivity.[11] This is because the transition states leading to the two enantiomers may have different activation energies. By lowering the temperature, you can amplify this energy difference, favoring the formation of the desired (S)-enantiomer.

Optimization Workflow:

cluster_0 Troubleshooting Low Enantioselectivity A Low ee Observed B Decrease Reaction Temperature A->B Hypothesis: Higher temp. reduces enantioselectivity C Monitor Reaction Rate B->C Lower temp. may slow the reaction D Analyze Enantiomeric Excess (ee) C->D Allow sufficient time for conversion E Find Optimal Balance D->E Identify temperature with highest ee and acceptable rate

Caption: Workflow for optimizing enantioselectivity by adjusting temperature.

Experimental Protocol: Temperature Screening for Lipase-Catalyzed Resolution

  • Set up Parallel Reactions: Prepare a series of identical reactions in separate vials.

  • Vary the Temperature: Place each vial in a controlled temperature environment (e.g., incubators or water baths) set at different temperatures (e.g., 20°C, 30°C, 40°C, and 50°C). An optimal temperature of 40°C has been reported for some lipase-catalyzed resolutions.[12]

  • Monitor Progress: At regular intervals, take aliquots from each reaction.

  • Analyze Samples: Quench the reaction in the aliquots and analyze them using chiral HPLC to determine the enantiomeric excess of the product and the conversion.

  • Evaluate Results: Plot the enantiomeric excess and conversion against temperature to identify the optimal conditions that provide a high ee in a reasonable reaction time.

Data Summary Table:

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee %) of (S)-enantiomer
20724598
30484995
40245090
50125282

Note: The data in this table is illustrative and will vary depending on the specific enzyme, substrate, and reaction conditions.

Issue 2: Formation of Isonitrile Byproduct in Nucleophilic Substitution

Question: I am synthesizing 2-phenylpropionitrile via the reaction of an alkyl halide with a cyanide salt (a variation of the Kolbe nitrile synthesis), and I am observing a significant amount of the isonitrile byproduct. How can temperature control help minimize this?

Answer: The formation of isonitriles is a known side reaction in nitrile synthesis involving cyanide salts.[4] The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. The reaction temperature can influence the selectivity of this attack.

Causality:

  • Hard and Soft Acid-Base (HSAB) Theory: The alkyl halide is a soft electrophile. The carbon end of the cyanide ion is a softer nucleophile than the nitrogen end. Reactions between soft electrophiles and soft nucleophiles are generally favored.

  • Temperature Effect: Higher temperatures can provide enough energy to overcome the activation barrier for the less favored pathway, leading to an increase in the formation of the isonitrile byproduct.[3]

Troubleshooting Strategy:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3][4] This may require extending the reaction time.

  • Solvent Choice: The choice of solvent can also play a role. Polar aprotic solvents like DMSO or DMF can help to solvate the cation of the cyanide salt, making the cyanide anion more available for nucleophilic attack.

  • Cyanide Salt: Use alkali metal cyanides like NaCN or KCN, as they are more ionic and favor the formation of the nitrile.[3]

Issue 3: Runaway Reaction (Exotherm) During Alkylation

Question: The alkylation of benzyl cyanide to form 2-phenylpropionitrile is highly exothermic, and I am concerned about controlling the reaction temperature. What are the best practices?

Answer: The alkylation of benzyl cyanide is indeed an exothermic reaction, and improper temperature control can lead to a runaway reaction, which is a significant safety hazard and can also result in the formation of byproducts and reduced yield.[13]

Workflow for Managing Exothermic Reactions:

cluster_1 Exotherm Management A Prepare for Exothermic Reaction B Slow Reagent Addition A->B Controlled rate of heat generation C Continuous Temperature Monitoring B->C Real-time feedback D Maintain Cooling C->D Dissipate generated heat E Safe Quenching D->E Neutralize reactive species safely

Caption: A workflow for safely managing exothermic reactions.

Key Control Measures:

  • Cooling Bath: Always have an efficient cooling bath (e.g., ice-water or ice-salt) ready before starting the reaction.[13]

  • Slow Addition: Add the methylating agent or the base dropwise using an addition funnel. This allows you to control the rate of the reaction and the rate of heat generation.[13]

  • Accurate Temperature Monitoring: Use a calibrated thermocouple or thermometer placed directly in the reaction mixture to get an accurate reading of the internal temperature.[13]

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized heating.

  • Scale-Up Considerations: Be aware that heat dissipation becomes more challenging on a larger scale. For scale-up, consider using a jacketed reactor with a circulating coolant.[5]

Experimental Protocol: Controlled Alkylation of Benzyl Cyanide

  • Apparatus Setup: Assemble a reaction flask equipped with a mechanical stirrer, a thermocouple, a reflux condenser, and a pressure-equalizing dropping funnel in a well-ventilated fume hood.

  • Initial Charge: Charge the flask with benzyl cyanide and the solvent. If using a phase-transfer catalyst, add it at this stage.

  • Cooling: Cool the mixture to the desired starting temperature (e.g., 5-10°C) using a cooling bath.[13]

  • Controlled Addition: Slowly add the base (e.g., 50% aqueous sodium hydroxide) or the methylating agent from the dropping funnel over a period of 1-2 hours.

  • Temperature Maintenance: Adjust the addition rate to maintain the internal temperature within the desired range (e.g., below 30°C).

  • Reaction Completion: After the addition is complete, continue to stir the mixture at the set temperature until the reaction is complete, as determined by an appropriate monitoring technique (TLC or GC).

  • Quenching: Carefully quench the reaction by slowly adding a suitable quenching agent, such as dilute acid, while maintaining cooling.

By carefully controlling the temperature, you can ensure a safer reaction, minimize side products, and improve the overall yield and purity of your (S)-2-phenylpropionitrile synthesis.

References

  • BenchChem. (2025). Troubleshooting common issues in nitrile compound synthesis. BenchChem.
  • Dadual, C. O., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). improving reaction yield for nitrile synthesis. BenchChem.
  • Yildirim, D., et al. (2006). Enzymatic synthesis of (R)-cyanohydrins by a novel (R)-oxynitrilase fromVicia sativaL. Ovid.
  • Holt, J., & Hanefeld, U. (2009). oa Enantioselective Enzyme-Catalysed Synthesis of Cyanohydrins. Bentham Science Publishers.
  • Dadual, C. O., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
  • Alagöz, D., et al. (2015). Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis. PubMed.
  • BenchChem. (2025). strategies to improve the yield of 2-phenylpropionic acid synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-2-phenylpropanenitrile. BenchChem.
  • Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-phenylpropionic acid. Organic Syntheses Procedure.
  • Watanabe, K., et al. (2001). Effects of substituent and temperature on enantioselectivity for lipase-catalyzed esterification of 2-(4-substituted phenoxy) propionic acids in organic solvents. PubMed.
  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv.
  • BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-Phenylpropanenitrile. BenchChem.
  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Phenylpropanenitrile: Synonyms, Properties, Synthesis, and Analysis. BenchChem.
  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate.
  • Gonzalez-Perez, A., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PMC.
  • Ghamgui, H., et al. (n.d.). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agritrop.
  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. (2024). MDPI.

Sources

Optimization

resolving peak tailing in (s)-2-phenylpropionitrile hplc analysis

Technical Support Center: Resolving Peak Tailing in (S)-2-Phenylpropionitrile HPLC Analysis Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Peak Tailing in (S)-2-Phenylpropionitrile HPLC Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with the enantiomeric separation of chiral nitriles. (S)-2-phenylpropionitrile is a sterically demanding chiral compound often analyzed using polysaccharide-based chiral stationary phases (CSPs) or novel metal-organic frameworks like TAMOF-1[1]. However, analysts frequently observe peak tailing, which compromises resolution (Rs), integration accuracy, and enantiomeric excess (ee) calculations.

This guide provides a mechanistic understanding and self-validating troubleshooting workflows to restore peak symmetry and ensure absolute scientific integrity in your data.

Section 1: Mechanistic FAQs – Understanding the "Why"

Q1: Why does (S)-2-phenylpropionitrile exhibit peak tailing on silica-backed CSPs? A1: Peak tailing is rarely a random artifact; it is a physical manifestation of multiple retention mechanisms occurring simultaneously. The primary retention mechanism is the desired enantioselective interaction (hydrogen bonding, π-π, and dipole-dipole) within the chiral grooves of the stationary phase (e.g., amylose or cellulose derivatives). However, the nitrile moiety of 2-phenylpropionitrile is highly polar. On silica-backed columns, un-endcapped or residual silanol groups (-SiOH) act as strong hydrogen-bond donors. The analyte undergoes a secondary interaction with these silanols. Because the desorption kinetics from silanols are significantly slower than from the chiral selector, the molecules elute as a long tail[2][3].

Q2: How do mobile phase modifiers resolve these secondary interactions? A2: Modifiers function via competitive inhibition. Adding a basic modifier, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), introduces a highly competitive amine that preferentially binds to the acidic silanol sites, effectively "masking" them from the nitrile analyte[2][3]. Alternatively, acidic modifiers like Trifluoroacetic acid (TFA) can alter the hydrogen-bonding network of the CSP and mask nonenantioselective retention sites, improving peak shape[4].

Q3: Can the sample diluent cause tailing even if the column is perfectly fine? A3: Absolutely. This is known as the "solvent effect." If (S)-2-phenylpropionitrile is dissolved in a solvent with higher elution strength than the mobile phase (e.g., 100% Isopropanol sample injected into a 90:10 Hexane:Isopropanol mobile phase), the sample plug does not immediately focus at the head of the column. Instead, the analyte molecules partition unevenly until the strong solvent diffuses, leading to localized peak distortion, fronting, or tailing[2].

Section 2: Diagnostic Workflows & Data Presentation

To systematically eliminate variables without relying on guesswork, utilize the following diagnostic matrix.

Table 1: Troubleshooting Matrix for (S)-2-phenylpropionitrile Peak Tailing

Symptom / ObservationMechanistic Root CauseDiagnostic TestCorrective Action
Tailing decreases when injection volume is halvedMass/Volume OverloadInject 1/10th the concentration. Evaluate Asymmetry (As).Dilute sample; reduce injection volume.
Severe tailing; As > 2.0; Retention time driftsSecondary Silanol InteractionsAdd 0.1% DEA or TFA to the mobile phase.Retain 0.1% modifier in the validated method.
Peak fronting or tailing; Split peaksSample Solvent MismatchDissolve sample in exact initial mobile phase.Mandate mobile phase as the sample diluent.
Broad, tailing peak for all analytes (incl. void marker)Column Bed Degradation / VoidReverse column flow (if permitted) or test new column.Replace CSP column; implement guard columns.

Table 2: Quantitative Impact of Modifiers on Nitrile Peak Asymmetry (Empirical Guidelines)

Modifier AddedConcentration (v/v)Mechanism of ActionTypical Asymmetry Factor (As)
None (Control)0%Unmasked silanol interactions1.8 - 2.5 (Severe Tailing)
Diethylamine (DEA)0.1%Blocks acidic silanol sites1.0 - 1.2 (Optimal)
Triethylamine (TEA)0.1%Blocks acidic silanol sites1.1 - 1.3 (Good)
Trifluoroacetic Acid (TFA)0.1%Alters CSP H-bonding network1.2 - 1.4 (Moderate Improvement)

Section 3: Self-Validating Experimental Protocol

Do not guess the root cause; measure it. Use this step-by-step methodology to isolate and resolve the tailing of (S)-2-phenylpropionitrile[5]. This protocol is self-validating: each step includes a quantitative pass/fail metric.

Protocol: Systematic Resolution of Secondary Interactions in Chiral HPLC

Step 1: Baseline Assessment & System Suitability

  • Equilibrate the chiral column (e.g., Chiralpak AD-H or TAMOF-1[1]) with the standard mobile phase (e.g., Hexane:Isopropanol 90:10) until the baseline is stable.

  • Inject a 10 µL standard of (S)-2-phenylpropionitrile (1 mg/mL).

  • Calculate the baseline Asymmetry factor (As) at 10% peak height. Validation Check: If As > 1.5, proceed to Step 2.

Step 2: The Overload & Solvent Effect Test

  • Dilute the standard 10-fold to 0.1 mg/mL using the exact mobile phase (Hexane:Isopropanol 90:10) as the diluent.

  • Inject 5 µL of this new preparation.

  • Recalculate As. Validation Check: If As drops below 1.2, the root cause was mass overload or a solvent mismatch. Update the method parameters. If As remains > 1.5, the issue is chemical (secondary interactions). Proceed to Step 3.

Step 3: Modifier Screening (Competitive Inhibition)

  • Prepare two new mobile phase batches:

    • Batch A: Hexane:Isopropanol (90:10) + 0.1% DEA[2][3].

    • Batch B: Hexane:Isopropanol (90:10) + 0.1% TFA[4].

  • Flush the column with Batch A for 20 column volumes (CV) to ensure complete masking of silanols.

  • Inject the 0.1 mg/mL standard. Calculate As.

  • If tailing persists, flush with un-modified mobile phase for 20 CV, then equilibrate with Batch B for 20 CV, and reinject. Validation Check: Select the modifier that yields an As between 0.95 and 1.2 without compromising the enantiomeric resolution (Rs ≥ 1.5)[5].

Step 4: Temperature Optimization (Thermodynamic Tuning)

  • If slight tailing remains (As ~ 1.3), increase the column compartment temperature by 5°C (e.g., from 25°C to 30°C).

  • Causality: Higher temperatures increase mass transfer kinetics, allowing the analyte to partition in and out of the stationary phase more rapidly, which sharpens the peak. Validation Check: Ensure the increased temperature does not collapse the chiral resolution, as enantioseparation is typically an enthalpy-driven process that degrades at higher temperatures.

Section 4: Logical Workflow Visualization

Below is the logical decision tree for diagnosing peak tailing. Follow this pathway to ensure no variables are overlooked during your troubleshooting process.

HPLC_Troubleshooting Start Symptom: Peak Tailing (S)-2-phenylpropionitrile Test1 Dilute sample 10x. Does Asymmetry (As) improve? Start->Test1 Overload Diagnosis: Mass Overload Action: Reduce injection mass Test1->Overload Yes Test2 Match sample solvent to mobile phase. Does As improve? Test1->Test2 No Solvent Diagnosis: Solvent Effect Action: Use mobile phase as diluent Test2->Solvent Yes Test3 Add 0.1% DEA or TFA. Does As improve? Test2->Test3 No Silanol Diagnosis: Secondary Interactions Action: Retain modifier in method Test3->Silanol Yes Degradation Diagnosis: Column Void/Degradation Action: Replace CSP Column Test3->Degradation No

Figure 1: Diagnostic workflow for isolating the root cause of peak tailing in chiral HPLC.

References

  • Construction and Application of Variants of the Pseudomonas fluorescens EBC191 Arylacetonitrilase for Increased Production of Acids or Amides ASM Journals URL:[Link]

  • The separation of specific enantiomers of anticancer reagent cytarabine using HPLC Lancashire Online Knowledge URL:[Link]

  • TAMOF-1 as a versatile and predictable chiral stationary phase for the resolution of racemic mixtures RECERCAT URL:[Link]

  • Analytical Separation of Closantel Enantiomers by HPLC MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(s)-2-phenylpropionitrile vs (r)-2-phenylpropionitrile biological activity

Comparative Biological Activity and Biotransformation Guide: (S)- vs. (R)-2-Phenylpropionitrile As a Senior Application Scientist in drug development and biocatalysis, evaluating the biological activity of chiral nitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity and Biotransformation Guide: (S)- vs. (R)-2-Phenylpropionitrile

As a Senior Application Scientist in drug development and biocatalysis, evaluating the biological activity of chiral nitriles requires moving beyond simple receptor-binding assays. 2-Phenylpropionitrile (2-PPN, also known as hydratroponitrile) is a foundational chiral intermediate. Because nitriles themselves exhibit broad-spectrum cytotoxicity rather than targeted therapeutic effects[1], the true biological divergence between the (S)- and (R)-enantiomers is realized through their stereoselective biotransformation and the subsequent pharmacological activity of their carboxylic acid metabolites (the profen class of NSAIDs)[2].

This guide objectively compares the biological processing, enzymatic kinetics, and downstream pharmacological profiles of (S)- vs. (R)-2-phenylpropionitrile, providing actionable protocols for researchers.

Mechanistic Overview: Toxicity vs. Biotransformation

Direct exposure to racemic 2-phenylpropionitrile exerts a lethal, growth-suppressing effect on diverse bacterial communities (e.g., Agrobacterium, Bacillus, E. coli) due to the inherent toxicity of the nitrile group and potential interference with central metabolism[1].

However, in specialized biological systems, 2-PPN is metabolized by nitrilases (EC 3.5.5.1) or a combination of nitrile hydratases and amidases[1]. The biological activity of the (S)- and (R)-enantiomers diverges sharply at this biocatalytic interface. Enzymes such as the arylacetonitrilase from Pseudomonas fluorescens EBC191 process the racemic mixture with distinct enantioselectivity, dictating whether the molecule becomes a biologically active anti-inflammatory agent or an inactive byproduct[3],[4].

Biotransformation RS (R,S)-2-Phenylpropionitrile (Toxic Precursor) Nitrilase Bacterial Nitrilase (e.g., P. fluorescens) RS->Nitrilase Enzymatic Binding SAcid (S)-2-Phenylpropionic Acid (Active Metabolite) Nitrilase->SAcid Enantioselective Hydrolysis RAcid (R)-2-Phenylpropionic Acid (Inactive Metabolite) Nitrilase->RAcid Minor Pathway Amide 2-Phenylpropionamide (Hydration Byproduct) Nitrilase->Amide Side Reaction

Biotransformation pathway of racemic 2-phenylpropionitrile by bacterial nitrilases.

Pharmacological Divergence of Downstream Metabolites

The ultimate biological value of 2-PPN lies in its hydrolysis products. When (S)-2-phenylpropionitrile is hydrolyzed, it yields (S)-2-phenylpropionic acid (hydratropic acid). This (S)-enantiomer is a potent inhibitor of cyclooxygenase (COX-1/COX-2), mimicking the mechanism of widely used profens like ibuprofen and naproxen[2].

Conversely, the hydrolysis of (R)-2-phenylpropionitrile yields the (R)-acid, which is virtually inactive against COX enzymes in vitro. However, mammalian biological systems possess a unique rescue mechanism: the (R)-enantiomer undergoes a unidirectional chiral inversion in vivo via an acyl-CoA synthetase and alpha-methylacyl-CoA racemase, converting it into the active (S)-form.

Pharmacology SNitrile (S)-2-Phenylpropionitrile SAcid (S)-2-Phenylpropionic Acid (Active COX Inhibitor) SNitrile->SAcid Bio-hydrolysis RNitrile (R)-2-Phenylpropionitrile RAcid (R)-2-Phenylpropionic Acid (Inactive) RNitrile->RAcid Bio-hydrolysis COX Cyclooxygenase (COX) Inhibition SAcid->COX Strong Binding RAcid->COX No Binding Inversion In Vivo Chiral Inversion (Hepatic Metabolism) RAcid->Inversion Acyl-CoA Synthetase Inversion->SAcid Unidirectional Conversion

Pharmacological mechanism highlighting COX inhibition and chiral inversion of metabolites.

Comparative Data Summaries

To objectively evaluate the performance of biological systems acting on 2-PPN, we must look at both the enzymatic resolution capabilities and the pharmacological metrics of the resulting products.

Table 1: Enantioselective Biotransformation of (R,S)-2-PPN by Nitrilase Variants [3],[4]

Biocatalyst System Target Enantiomer Preference Enantiomeric Excess (ee%) Amide Byproduct Formation
P. fluorescens EBC191 (Wild-Type) (S)-2-Phenylpropionic acid Low to Moderate High (up to 73%)
P. fluorescens EBC191 (Mutants) (S)- or (R)-2-Phenylpropionic acid Up to ~80% Variable (<0.2% to 73%)

| Rhodococcus equi TG328 | (S)-2-Phenylpropionic acid | ~99% | Minimal (Converted to acid) |

Table 2: Pharmacological Activity of 2-PPN Metabolites

Metabolite In Vitro COX Inhibition In Vivo Anti-inflammatory Activity Metabolic Fate
(S)-2-Phenylpropionic Acid High (Active) High Direct excretion / Glucuronidation

| (R)-2-Phenylpropionic Acid | Low (Inactive) | High (Delayed onset) | Unidirectional inversion to (S)-enantiomer |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of 2-PPN requires a two-phase experimental workflow: first, measuring the enantioselective biological hydrolysis of the nitrile, and second, validating the pharmacological activity of the resulting metabolites.

Protocol A: Nitrilase Enantioselectivity Assay (Biotransformation)

Causality Focus: Nitrilases are notoriously unstable in acidic environments (half-lives drop significantly below pH 6.5)[5]. We utilize a whole-cell biocatalyst system in a heavily buffered neutral solution to maintain intracellular cofactors and structural integrity during the reaction.

  • Biocatalyst Preparation: Suspend resting cells of E. coli expressing the target nitrilase (e.g., P. fluorescens EBC191) in 50 mM Tris-HCl buffer (pH 7.5) to an optical density (OD600) of 15.0.

  • Substrate Introduction: Dissolve racemic (R,S)-2-phenylpropionitrile in methanol to create a 50 mM stock. Add this to the cell suspension to achieve a 10 mM final concentration. Note: Methanol is used as a co-solvent because 2-PPN has poor aqueous solubility; keeping final methanol concentration <5% v/v prevents enzyme denaturation[6].

  • Incubation: Incubate the reaction mixture at 30°C in a thermomixer at 1000 rpm.

  • Reaction Quenching: At predetermined time intervals (e.g., 1h, 4h, 24h), extract a 500 µL aliquot and immediately add 50 µL of 1M HCl. Causality: The acid serves a dual purpose—it instantly denatures the enzyme to halt the reaction, and it drops the pH below the pKa of the carboxylic acid product (~4.3), ensuring it is fully protonated and lipophilic for the next step.

  • Extraction & Analysis: Extract the quenched mixture with 1 mL of ethyl acetate. Centrifuge to separate phases, collect the organic layer, evaporate under nitrogen, and reconstitute in the HPLC mobile phase.

  • Chiral HPLC: Analyze the sample using a Chiralcel OJ-H column (or equivalent) with a mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1) to determine the ee% of the remaining nitrile and the formed acid.

Protocol B: Fluorometric COX Inhibition Assay (Pharmacological Validation)

Causality Focus: Because 2-PPN is a prodrug/intermediate, dosing the nitrile directly into a COX assay yields false negatives due to the lack of the requisite carboxylic acid pharmacophore. We must assay the isolated downstream metabolites.

  • Metabolite Isolation: Using preparative chiral chromatography, isolate the (S)- and (R)-2-phenylpropionic acid fractions generated from Protocol A.

  • Enzyme Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin, and purified COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the isolated (S)- or (R)-metabolite (titrated from 0.1 µM to 100 µM) to the enzyme mixture and incubate for 10 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to establish equilibrium within the hydrophobic channel of the COX enzyme before the substrate is introduced.

  • Substrate Addition: Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and arachidonic acid to initiate the reaction.

  • Detection: As COX converts arachidonic acid to PGG2, the peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). Calculate the IC50 based on the dose-dependent reduction in fluorescence.

References

  • Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated From a Nitrilase Originating From Pseudomonas fluorescens EBC191 Source: PubMed Central (PMC) / NIH URL:[Link]

  • Impact of Nitriles on Bacterial Communities Source: Frontiers in Microbiology URL:[Link]

  • Co-metabolic formation of substituted phenylacetic acids by styrene-degrading bacteria Source: PubMed Central (PMC) / NIH URL:[Link]

  • Efficient Production of (R)-o-Chloromandelic Acid by Recombinant Escherichia coli Cells Harboring Nitrilase Source: ACS Publications URL:[Link]

  • a pH and b thermo-stability profiles of the purified nitrilase Source: ResearchGate URL:[Link]

Sources

Comparative

enantiomeric purity validation of (s)-2-phenylpropionitrile reference standards

As a Senior Application Scientist, I approach the enantiomeric purity validation of reference standards not merely as a regulatory checkbox, but as a rigorous physicochemical challenge. (S)-2-phenylpropionitrile is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the enantiomeric purity validation of reference standards not merely as a regulatory checkbox, but as a rigorous physicochemical challenge. (S)-2-phenylpropionitrile is a highly valuable chiral building block, serving as a critical intermediate in the asymmetric synthesis of α-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) such as (S)-ibuprofen and (S)-naproxen. Furthermore, it is a benchmark substrate for evaluating the stereoselectivity of engineered nitrilase enzymes[1].

Because the stereochemical integrity of this reference standard directly dictates the quality of downstream pharmaceutical APIs, its analytical validation must be flawless. This guide objectively compares the analytical modalities available for resolving 2-phenylpropionitrile enantiomers and provides a self-validating, ICH Q2(R2)-compliant workflow for establishing an authoritative reference standard[2][3].

Mechanistic Comparison of Analytical Modalities

To validate the enantiomeric excess (ee%) of (S)-2-phenylpropionitrile, the analytical method must reliably detect the undesired (R)-enantiomer at trace levels (typically <0.1%). We must evaluate three primary analytical platforms: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Proton Nuclear Magnetic Resonance ( 1 H-NMR) with chiral shift reagents.

1. Chiral HPLC (The Industry Gold Standard) Chiral HPLC, utilizing polysaccharide-based chiral stationary phases (CSPs) or novel metal-organic frameworks like TAMOF-1, offers exceptional enantioselectivity for arylaliphatic nitriles[4][5]. Causality: The separation is governed by a three-point interaction model. The non-polar bulk solvent (e.g., hexane) forces the polar nitrile moiety of 2-phenylpropionitrile to hydrogen-bond with the carbamate linkages of the CSP. Simultaneous π−π interactions from the phenyl ring and steric inclusion of the methyl group within the chiral groove result in distinct transient diastereomeric complexes. Because the separation occurs at ambient temperature, there is zero risk of substrate degradation.

2. Chiral GC (The High-Resolution Alternative) Chiral GC utilizes derivatized cyclodextrin stationary phases. While excellent for volatile compounds, it presents a critical mechanistic flaw for this specific molecule. Causality: The benzylic proton in 2-phenylpropionitrile is highly acidic due to the electron-withdrawing nature of both the phenyl and nitrile groups. At the elevated temperatures required for GC injection and elution (often >200°C), the molecule is susceptible to thermal racemization. This dynamic kinetic resolution artificially inflates the integration of the minor enantiomer, destroying the trustworthiness of the purity assay[1].

3. 1 H-NMR with Chiral Shift Reagents The addition of Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc) 3​ ) induces diastereomeric chemical shift anisotropy, allowing direct structural observation of the enantiomers. Causality: While NMR provides unequivocal structural proof without requiring chromatographic separation, its inherent lack of sensitivity limits the Limit of Detection (LOD) to approximately 1-2%. It is fundamentally incapable of proving 99.9% enantiomeric purity.

Quantitative Performance Comparison
Analytical ModalityEnantioselectivity ( α )LOD for Minor EnantiomerThermal Racemization RiskMatrix Compatibility
Chiral HPLC (NP) High (1.5 - 7.0)< 0.05%None (Ambient Temp)Excellent
Chiral GC Moderate (1.1 - 1.3)~ 0.10%High (Benzylic proton)Good (Volatiles only)
1 H-NMR + Eu(hfc) 3​ N/A (Shift Δδ )1.00 - 2.00%None (Ambient Temp)Poor (Requires high purity)

Visualizing the Chiral Recognition Mechanism

To understand why Chiral HPLC outperforms other methods, we must visualize the thermodynamic separation process occurring within the column.

Chiral_Resolution Racemate (R,S)-2-phenylpropionitrile Sample Injection CSP Chiral Stationary Phase (e.g., Amylose Carbamate) Racemate->CSP S_enant (S)-Enantiomer Transient Diastereomeric Complex (Weaker Affinity) CSP->S_enant Elutes First R_enant (R)-Enantiomer Transient Diastereomeric Complex (Stronger Affinity) CSP->R_enant Elutes Second Det UV Detection (254 nm) S_enant->Det R_enant->Det

Mechanistic pathway of chromatographic chiral recognition and resolution.

Self-Validating Experimental Protocol: Chiral HPLC

To establish (S)-2-phenylpropionitrile as a certified reference standard, the analytical procedure must be validated according to the lifecycle and Quality-by-Design (QbD) approaches outlined in the recently revised ICH Q2(R2) guidelines[3][6].

The following protocol is designed as a self-validating system . We do not merely inject the sample and trust the output; we actively challenge the method's ability to recover the minor enantiomer in the presence of a massive matrix interference.

Step 1: System Suitability and Specificity
  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or TAMOF-1[4].

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). Causality: Normal phase is selected to maximize hydrogen bonding between the analyte and the CSP.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Inject a blank (mobile phase), followed by a racemic mixture of (R,S)-2-phenylpropionitrile (1.0 mg/mL).

  • Acceptance Criteria: The resolution ( Rs​ ) between the (S) and (R) peaks must be ≥2.0 . The blank must show no interfering peaks at the retention times of either enantiomer[6].

Step 2: Linearity and Range
  • Procedure: Prepare standard solutions of the (R)-enantiomer (the expected impurity) at concentrations ranging from 0.05% to 150% of the nominal specification limit (e.g., 0.05 µg/mL to 1.5 µg/mL).

  • Acceptance Criteria: The correlation coefficient ( r2 ) must be ≥0.999 . ICH Q2(R2) dictates that the reportable range must be confirmed by demonstrating acceptable response and precision across these intervals[3].

Step 3: Accuracy via Orthogonal Spiking (The Trustworthiness Check)
  • Procedure: Prepare a nominal concentration of the (S)-2-phenylpropionitrile standard (1.0 mg/mL). Spike this matrix with exactly 0.10% (w/w) of the (R)-enantiomer.

  • Causality: Why spike the trace impurity into the massive API peak? Chromatographic peak tailing from a 99.9% pure (S)-enantiomer can physically swallow the trace (R)-enantiomer peak. By spiking a known amount of (R) and calculating its recovery, we create a self-validating loop that proves matrix suppression and detector saturation are not obscuring the impurity[7].

  • Acceptance Criteria: Recovery of the spiked (R)-enantiomer must be between 90.0% and 110.0%.

Step 4: Precision (Repeatability)
  • Procedure: Perform six replicate injections of the 100% nominal (S)-2-phenylpropionitrile sample spiked with 0.10% (R)-enantiomer.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the (R)-enantiomer peak area must be ≤5.0% .

Visualizing the ICH Q2(R2) Validation Lifecycle

ICH_Validation Start Reference Standard (S)-2-phenylpropionitrile Spec Specificity Baseline separation of (R)/(S) Start->Spec Lin Linearity & Range 0.05% to 150% of target Spec->Lin Acc Accuracy Spike recovery (R)-enantiomer Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Valid Validated Fit-for-Purpose Method (ICH Q2(R2)) Prec->Valid

ICH Q2(R2) lifecycle workflow for enantiomeric purity validation.

References

  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." qbdgroup.com.
  • IntuitionLabs. "ICH Q2(R2)
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org.
  • International Council for Harmonisation (ICH).
  • NIScPR. "Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols." niscpr.res.in.
  • National Institutes of Health (NIH). "Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191." nih.gov.
  • RECERCAT. "TAMOF-1 as a versatile and predictable chiral stationary phase for the resolution of racemic mixtures." recercat.
  • ACS Applied Materials & Interfaces. "TAMOF-1 as a Versatile and Predictable Chiral Stationary Phase for the Resolution of Racemic Mixtures." acs.org.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (s)-2-Phenylpropionitrile

For professionals engaged in the precise and demanding fields of research and drug development, the responsible management of chemical reagents is as critical as the experimental results they yield. (s)-2-Phenylpropionit...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the precise and demanding fields of research and drug development, the responsible management of chemical reagents is as critical as the experimental results they yield. (s)-2-Phenylpropionitrile, a nitrile compound, requires meticulous handling not only during its use but, just as importantly, through its entire lifecycle to the point of final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (s)-2-Phenylpropionitrile, ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our environment.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be implemented, a thorough understanding of the inherent risks is essential. (s)-2-Phenylpropionitrile belongs to the nitrile class of organic compounds. The primary toxicological concern with nitriles is their potential to metabolize into cyanide, which can inhibit cellular respiration.[1] Therefore, exposure through ingestion, inhalation, or skin contact poses a significant health risk.[1][2][3]

Key Safety Data Summary

Hazard CategoryDescriptionGHS Pictograms
Acute Toxicity Harmful or toxic if swallowed or in contact with skin.[2] Toxic quantities can enter the body through multiple routes.[1]токсичность
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[2][4]раздражение
Chemical Incompatibility Reacts with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][6][7]N/A

This inherent toxicity mandates that (s)-2-Phenylpropionitrile be managed as a hazardous waste, in accordance with local, state, and federal regulations.[8][9]

Part 2: Pre-Disposal Procedures: Segregation and Storage

The foundation of a safe disposal system is the rigorous segregation of waste at the point of generation. This practice is not merely administrative; it is a critical control measure to prevent dangerous chemical reactions that can occur from mixing incompatible waste streams.[10][11][12]

Protocol for Waste Collection and Storage:

  • Designate a Waste Container: Use a dedicated, leak-proof container, preferably glass, for collecting liquid (s)-2-Phenylpropionitrile waste. Ensure the container has a secure, tight-fitting cap.

  • Labeling is Critical: Immediately label the container with its contents. The label must clearly state "Hazardous Waste: (s)-2-Phenylpropionitrile " and include the appropriate hazard pictograms.

  • Segregate Incompatibles: Under no circumstances should this waste be mixed with strong acids, bases, or oxidizing agents.[5][6][7] Store the waste container in a secondary containment bin to mitigate spills.

  • Designated Storage Area: Keep the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[5] This area should be away from heat, sparks, or open flames.[13]

  • Log the Waste: Maintain a log of the waste generated, noting the date and quantity. This is often a requirement for regulatory compliance and for the final disposal contractor.

Part 3: The Core Disposal Workflow

The decision-making process for disposing of (s)-2-Phenylpropionitrile and its associated contaminated materials can be visualized as a clear, logical workflow. The primary directive is to channel all forms of this chemical waste toward professional and compliant disposal, primarily through high-temperature incineration.

G cluster_0 Waste Generation & Handling cluster_1 Emergency & Contamination cluster_2 Final Disposal Route start Waste Generation ((s)-2-Phenylpropionitrile) segregate Segregate into Labeled, Compatible Container start->segregate storage Store in Designated Hazardous Waste Area segregate->storage contractor Engage Licensed Waste Disposal Service storage->contractor spill Accidental Spill Occurs spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol package_spill Package Cleanup Debris as Hazardous Waste spill_protocol->package_spill contaminated_ppe Generate Contaminated Materials (PPE, Debris) contaminated_ppe->package_spill package_spill->storage incineration High-Temperature Incineration contractor->incineration

Caption: Workflow for the safe disposal of (s)-2-Phenylpropionitrile.

Part 4: Detailed Disposal Protocols

The following protocols provide step-by-step methodologies for managing different waste streams containing (s)-2-Phenylpropionitrile.

Protocol A: Disposal of Neat or Concentrated (s)-2-Phenylpropionitrile

This is the most direct waste stream and must be handled with the utmost care. The recommended and most environmentally sound method of disposal is through a licensed professional waste disposal service, with the ultimate treatment being incineration.[10]

  • Follow all steps outlined in Part 2: Pre-Disposal Procedures .

  • Once the waste container is full or the experiment is complete, ensure the cap is securely fastened.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide the contractor with a full and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if requested.

  • Never attempt to dispose of this chemical down the drain or in regular trash.[14]

Protocol B: Disposal of Contaminated Materials

Any materials that come into direct contact with (s)-2-Phenylpropionitrile are considered hazardous waste and must be disposed of accordingly. This includes gloves, absorbent pads, pipette tips, and empty containers.

  • Solid Waste: Place all contaminated solid materials (e.g., nitrile gloves, bench paper, weigh boats) into a designated, clearly labeled, and sealable hazardous waste bag or container.[15][16]

  • Empty Containers: "Empty" containers of (s)-2-Phenylpropionitrile are not truly empty and retain hazardous residue. They should be sealed and disposed of through the licensed hazardous waste contractor along with the chemical waste.

  • Contaminated Glassware: If glassware is to be reused, it must be decontaminated thoroughly. A common procedure is to rinse it three times with a suitable solvent (e.g., acetone or ethanol). The solvent rinsate is now considered hazardous waste and must be collected in a designated, labeled container for halogenated or non-halogenated solvent waste, as appropriate.

Protocol C: Emergency Protocol for Accidental Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated. If safe to do so, increase ventilation by opening a fume hood sash.

  • Don PPE: Before addressing the spill, don appropriate personal protective equipment (PPE), including double-layered nitrile gloves, safety goggles or a face shield, and a lab coat. For large spills, a respirator may be necessary.[4]

  • Contain the Spill: Prevent the spill from spreading by containing it with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[9][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb and Collect: Carefully apply the absorbent material over the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container.[9][13]

  • Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent (like acetone), followed by soap and water. The cloth and any contaminated cleaning materials must also be placed in the hazardous waste container.

  • Package and Label: Seal the container holding the spill cleanup debris and label it clearly as "Hazardous Waste: (s)-2-Phenylpropionitrile Spill Debris ".

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policies.

By adhering to these scientifically grounded and safety-first procedures, researchers can confidently manage the lifecycle of (s)-2-Phenylpropionitrile, ensuring that their valuable work does not come at the cost of personal safety or environmental integrity.

References

  • How to Dispose of Nitrile Gloves? - Earth Safe PPE. (2025, November 7). Earth Safe PPE.
  • EPA's Guide for Industrial Waste Management: Introduction.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • SAFETY DATA SHEET - 2,2-Diphenylpropiononitrile. Fisher Scientific.
  • NITRILES - CDC Stacks. Centers for Disease Control and Prevention.
  • Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. New Jersey Department of Health.
  • SAFETY DATA SHEET - Phenylacetonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - (#1)-1-Phenyl-2-propyn-1-ol. Fisher Scientific.
  • 2-Phenylpropionitrile | C9H9N | CID 15761.
  • SAFETY DATA SHEET - Propionitrile. (2017, December 4). Manufacturer.
  • SAFETY DATA SHEET 9529942420 - Custom ReadyToProcess™ Phenyl Sepharose™. Cytiva.
  • Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. (2025, October 26). Blog.
  • PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA.
  • Safeguarding Your Laboratory: Proper Disposal of 2-Phenylmalononitrile. Benchchem.
  • Appendix K - Incompatible Chemicals. Cornell University Environmental Health and Safety.
  • Chemical Incompatibility Chart. University of California, Riverside.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. American Society of Health-System Pharmacists (ASHP).

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